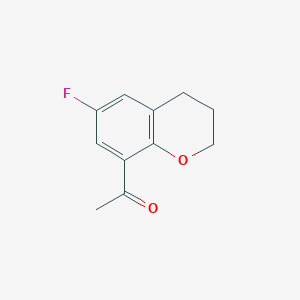

8-Acetyl-6-fluorochroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

1-(6-fluoro-3,4-dihydro-2H-chromen-8-yl)ethanone |

InChI |

InChI=1S/C11H11FO2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h5-6H,2-4H2,1H3 |

InChI Key |

NEYPHVGYFXWTDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC2=C1OCCC2)F |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. libretexts.org By analyzing the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C), NMR provides information on the connectivity of atoms and their spatial relationships. nih.gov

In the ¹H NMR spectrum of 8-Acetyl-6-fluorochroman, specific chemical shifts (δ) and coupling patterns are expected. The aromatic protons on the fluorinated ring would appear in a distinct region, with their splitting patterns influenced by the fluorine atom and the acetyl group. The protons of the chroman ring system, specifically the methylene (B1212753) groups at positions 2, 3, and 4, would exhibit characteristic signals, often as multiplets, due to their diastereotopic nature. The methyl protons of the acetyl group would typically appear as a sharp singlet in the upfield region of the spectrum. thermofisher.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group would be found in the downfield region (typically 190-220 ppm for ketones). organicchemistrydata.org Carbons in the aromatic ring would appear in the range of 110-160 ppm, with their exact shifts influenced by the fluorine and acetyl substituents. The carbons of the chroman moiety would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | Singlet, ~2.1-2.5 | ~25-30 |

| Acetyl C=O | --- | ~195-205 |

| Chroman CH₂ (Position 2) | Multiplet | ~60-70 |

| Chroman CH₂ (Position 3) | Multiplet | ~20-30 |

| Chroman CH₂ (Position 4) | Multiplet | ~20-30 |

| Aromatic CH (Position 5) | Doublet of doublets | ~120-130 |

| Aromatic C-F (Position 6) | --- | ~155-165 (JC-F) |

| Aromatic CH (Position 7) | Doublet of doublets | ~110-120 |

| Aromatic C-Acetyl (Position 8) | --- | ~130-140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound (C₁₁H₁₁FO₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

Electron ionization (EI) is a common technique that can cause the molecule to fragment in a predictable manner. The fragmentation pattern of this compound would likely involve the loss of the acetyl group (CH₃CO) as a primary fragmentation pathway, resulting in a significant peak corresponding to the remaining chroman ring structure. Other fragments could arise from the cleavage of the chroman ring itself.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | C₁₁H₁₁FO₂⁺ | ~194.07 | Molecular Ion |

| [M-CH₃]⁺ | C₁₀H₈FO₂⁺ | ~179.05 | Loss of a methyl group |

| [M-COCH₃]⁺ | C₉H₈FO⁺ | ~151.05 | Loss of the acetyl group |

Note: The m/z values are approximate and would be determined with high precision in a high-resolution mass spectrometer.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would display characteristic absorption bands. A strong, sharp peak would be expected in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the acetyl moiety. The C-F bond would exhibit a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-O stretching of the ether in the chroman ring would be observed around 1200-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The chromophore system in this compound, consisting of the substituted benzene (B151609) ring and the acetyl group, would give rise to characteristic absorption bands in the UV region. researchgate.net Typically, π → π* transitions of the aromatic system would result in strong absorptions at shorter wavelengths, while the n → π* transition of the carbonyl group would appear as a weaker absorption at a longer wavelength. masterorganicchemistry.com

Table 3: Spectroscopic Data for Functional Group and Electronic Structure Analysis

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | ~1680 | C=O stretch (acetyl) |

| IR | ~1250 | C-O stretch (ether) |

| IR | ~1100-1400 | C-F stretch |

| UV-Vis | ~250-280 nm | π → π* transition (aromatic) |

| UV-Vis | ~300-330 nm | n → π* transition (carbonyl) |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of chemical compounds.

Column Chromatography for Compound Isolation

Column chromatography is a widely used preparative technique to isolate and purify compounds from a reaction mixture. youtube.comechemi.com For the purification of this compound, a silica (B1680970) gel stationary phase is typically employed. The choice of the mobile phase (eluent) is crucial for effective separation. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is often monitored by Thin Layer Chromatography. scribd.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient analytical technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. rochester.edulibretexts.orgsigmaaldrich.com A small amount of the reaction mixture is spotted on a TLC plate (silica gel on a solid support). The plate is then developed in a chamber containing a suitable solvent. The separated spots are visualized, often under UV light. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be tracked over time. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that can also be used for preparative purification. jfda-online.comjfda-online.com For the analytical assessment of the purity of this compound, a reversed-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). The compound would be detected by a UV detector set at a wavelength where the compound absorbs strongly. The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative purposes to obtain highly pure samples of the compound.

Table 4: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Isolation and purification |

| Thin Layer Chromatography | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, purity check |

| HPLC (Reversed-Phase) | C18 | Water/Acetonitrile gradient | Purity assessment, quantitative analysis |

Computational and Theoretical Investigations of 8 Acetyl 6 Fluorochroman

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic properties like orbital energies. researchgate.net For a compound such as 8-Acetyl-6-fluorochroman, DFT calculations can elucidate its reactivity and stability. scirp.org

DFT calculations typically involve selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. mdpi.comresearchgate.net The results provide a wealth of information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability of a molecule; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for predicting how the molecule will interact with biological targets, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net While specific DFT studies on this compound are not prevalent, data from related chromanone and fluorinated heterocyclic derivatives demonstrate the utility of this approach. mdpi.comtandfonline.com

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for a Chroman-type Structure Note: This table presents typical parameters derived from DFT analyses of related heterocyclic compounds to illustrate the methodology, as specific data for this compound is not publicly available.

| Parameter | Description | Typical Value Range | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV | mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV | mdpi.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; an indicator of chemical reactivity. | 4.0 to 5.5 eV | mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.5 Debye | researchgate.net |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.5 eV | mdpi.com |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.0 to 2.5 eV | mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-protein interactions. nih.govmdpi.com

For this compound, molecular docking simulations could be used to predict its binding affinity and mode of interaction with various enzymes or receptors. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. nih.gov

Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In fluorinated compounds, halogen bonds can also play a significant role in binding affinity. nih.gov Docking studies on related chromanone hybrids have successfully predicted their potential as inhibitors for enzymes like acetylcholinesterase, with results often correlating well with in vitro experimental findings. rsc.org The binding energy (or docking score), typically expressed in kcal/mol, provides a quantitative estimate of binding affinity, with lower values indicating a more favorable interaction. mdpi.com

Table 2: Example Molecular Docking Results for a Chromanone Derivative Against a Target Protein Note: This table is illustrative, showing typical docking results for a chromanone-like compound against a hypothetical protein target, as specific docking studies for this compound are not publicly documented.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Reference |

| Chromanone Hybrid | Acetylcholinesterase | -7.97 | TYR70, TRP279, TYR334 | 4 | mdpi.comrsc.org |

| 6-Fluorochroman-4-one (B116969) | M. tuberculosis H37Rv | Not specified | Not specified | Not specified | nih.gov |

| Chromanone Analog | Dyrk1A Kinase | -8.5 to -9.0 | LEU241, LYS188, ASP307 | 3 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational changes, flexibility, and stability of the system. mdpi.comrsc.org

An MD simulation of this compound, both alone in a solvent and in complex with a target protein, would reveal its conformational preferences and the stability of the docked pose. nih.gov The simulation starts with the initial coordinates from a docking study and simulates the movement of every atom over a period ranging from nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can yield critical insights. Root Mean Square Deviation (RMSD) plots are used to assess the stability of the protein and the ligand over the simulation time. Root Mean Square Fluctuation (RMSF) plots identify flexible regions within the protein. researchgate.net Furthermore, MD simulations can confirm the persistence of key interactions (like hydrogen bonds) observed in docking and reveal the role of water molecules in mediating the binding. rsc.org This technique is crucial for validating docking results and understanding the allosteric effects or conformational changes induced by ligand binding. nih.gov

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation Note: This table outlines the general setup and analysis of an MD simulation applied to a ligand-protein complex, such as this compound bound to a target.

| Parameter/Output | Description | Typical Specification/Result | Reference |

| Software | Program used to run the simulation. | GROMACS, AMBER, OpenMM | mdpi.comarxiv.org |

| Force Field | Mathematical model describing the potential energy of the system. | AMBER, OPLS, CHARMM | mdpi.com |

| Simulation Time | Total duration of the simulated trajectory. | 100 ns - 1 µs | mdpi.comnih.gov |

| Ensemble | Statistical mechanics ensemble (e.g., NPT, NVT). | NPT (constant Number of particles, Pressure, Temperature) | mdpi.com |

| RMSD Analysis | Root Mean Square Deviation; measures the average deviation of atoms from a reference structure over time. | Stable if < 3 Å | researchgate.net |

| RMSF Analysis | Root Mean Square Fluctuation; measures the fluctuation of individual residues around their average position. | Peaks indicate flexible regions. | researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of H-bonds over time. | Percentage occupancy of key H-bonds. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. researchgate.net

Developing a QSAR model for a series of chroman derivatives, including this compound, would involve several steps. First, a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. mdpi.com Next, a large number of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., from DFT calculations). nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links a subset of these descriptors to the observed activity. nih.govmdpi.com A robust QSAR model must be rigorously validated using internal and external test sets to ensure its predictive power. u-strasbg.fr Once validated, the model can be used to predict the activity of new, unsynthesized compounds and to provide insights into which structural features are crucial for enhancing or diminishing activity. mdpi.com

Table 4: Examples of Molecular Descriptors Used in QSAR Models for Chroman-like Compounds Note: This table lists common descriptors used to build QSAR models, illustrating the types of structural features that are correlated with biological activity.

| Descriptor Class | Example Descriptor | Description | Reference |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | mdpi.com |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | researchgate.net |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. | mdpi.com |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, indicating lipophilicity. | nih.gov |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. | researchgate.net |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Descriptors based on a 3D representation of the molecule. | researchgate.net |

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Research

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. nih.gov Computational models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the discovery process are therefore essential. These in silico tools use the chemical structure of a compound like this compound to estimate its likely behavior in the body. rsc.org

Various software platforms, such as SwissADME and StarDrop, use a combination of empirical rules and QSAR-like models to predict a wide range of ADME properties. mmv.org For this compound, key predicted properties would include its lipophilicity (LogP), aqueous solubility (LogS), potential to cross the blood-brain barrier (BBB), and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mmv.orgresearchgate.net

Rules like Lipinski's "Rule of Five" are often used as an initial filter for "drug-likeness." rsc.org These rules assess properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. While not absolute, they provide a valuable guide for oral bioavailability. The introduction of fluorine, as in this compound, can significantly influence ADME properties by altering lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.net

Table 5: Illustrative Predicted ADME Properties for a Fluorinated Chromanone Structure Note: This table shows representative ADME parameters predicted by computational models for a compound structurally related to this compound.

| ADME Property | Description | Predicted Value/Classification | Reference |

| Molecular Weight | Mass of the molecule in g/mol . | < 500 | rsc.org |

| LogP (WLOGP) | Octanol-water partition coefficient; measures lipophilicity. | 2.0 - 3.5 | nih.govmmv.org |

| Aqueous Solubility (LogS) | Logarithm of the molar solubility in water. | Moderately Soluble | mmv.org |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | mmv.org |

| BBB Permeation | Prediction of whether the compound can cross the Blood-Brain Barrier. | Yes/No (Varies by model) | mmv.org |

| CYP Inhibition | Prediction of inhibitory activity against key Cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4). | Inhibitor/Non-inhibitor | mmv.org |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and potential for oral activity. | 0 or 1 violation | rsc.org |

Biological Activity and Mechanistic Studies Pre Clinical Investigations

Modulation of Enzyme and Receptor Activities by Chroman Derivatives

The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules. Modifications to this core structure, particularly at the 6- and 8-positions, have been shown to significantly influence its interaction with various biological targets. gu.se

Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a therapeutic target for aging-related diseases and cancer. nih.govacs.org A number of chroman-4-one and chromone (B188151) derivatives have been identified as novel, potent, and selective inhibitors of SIRT2. gu.senih.gov

Structure-activity relationship (SAR) studies on a series of chroman-4-one derivatives have provided key insights into the requirements for potent SIRT2 inhibition. nih.gov These studies revealed that electron-withdrawing groups on the aromatic ring of the chroman bicycle are crucial for inhibitory activity. acs.org Specifically, substitutions at the 6- and 8-positions with larger, electron-withdrawing groups were found to be favorable for high potency. nih.govresearchgate.net This suggests that a compound like 8-Acetyl-6-fluorochroman, which possesses an electron-withdrawing fluorine atom at the 6-position and an acetyl group at the 8-position, aligns with the structural characteristics identified for potent SIRT2 inhibitors.

The inhibition of SIRT2 by these compounds is selective over other sirtuin isoforms like SIRT1 and SIRT3. nih.govresearchgate.net For instance, many of the most potent chroman-4-one inhibitors show less than 10% inhibition of SIRT1 and SIRT3 at concentrations where they significantly inhibit SIRT2. nih.gov The antiproliferative effects of some chroman-4-one derivatives in cancer cell lines have been shown to correlate with their SIRT2 inhibition potency. acs.org

Table 1: SIRT2 Inhibition by Selected Chroman-4-one Derivatives

| Compound | Substituents | SIRT2 Inhibition at 200 µM (%) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1a | 2-n-pentyl | 94% | 4.3 | nih.gov |

| 1m | 2-phenethyl, 6-bromo, 8-bromo | 81% | 6.8 | nih.gov |

| 6f | 2-(pyridin-3-yl)ethyl, 6-bromo, 8-bromo | 86% | 3.7 | acs.org |

| (S)-1a | (S)-2-n-pentyl | - | 1.5 | researchgate.net |

| 7c | 2-(pyridin-4-yl)ethyl, 6,8-dibromo | - | 12.2 | researchgate.net |

The serotonin (B10506) 5-HT1A receptor is a key target in the development of treatments for central nervous system disorders. doi.org Pre-clinical research has identified novel 6-fluorochroman (B116937) derivatives as potential antagonists for this receptor. nih.gov

A series of these derivatives were prepared and evaluated, with radioligand binding assays confirming that many of the compounds behaved as good to excellent ligands at the 5-HT1A receptor. nih.gov Some also showed selectivity with respect to α1-adrenergic and D2-dopaminergic receptors. nih.gov The lead compound for one study was N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine, highlighting the relevance of the 6-fluorochroman-8-yl core structure. nih.gov The antagonist activity of these compounds was assessed in forskolin-stimulated adenylate cyclase assays in CHO cells that express human 5-HT1A receptors. nih.gov

Further studies on lactam-fused chroman derivatives identified compounds with potent 5-HT1A receptor antagonist activity. doi.org For example, (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide was found to possess potent 5-HT1A receptor antagonist properties. doi.org These findings underscore the potential of the fluorinated chroman scaffold in modulating 5-HT1A receptor activity.

Table 2: 5-HT1A Receptor Binding Affinity for Selected Chroman Derivatives

| Compound | Structure Description | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| 31n | 4-oxochroman derivative with terminal 1,3-benzodioxole (B145889) ring | - | Antagonist | nih.gov |

| 3 | (3R)-8-fluorochroman-5-carboxamide derivative | - | Antagonist | doi.org |

| WAY-100635 | Reference Antagonist | 1.35 (IC₅₀) | Antagonist | researchgate.net |

Sirtuin 2 (SIRT2) Inhibition

In Vitro Biological Efficacy Studies in Non-Human Cell Lines and Microbial Assays

The chroman scaffold is a core component of compounds investigated for their cytotoxic effects against various human cancer cell lines. nih.gov Derivatives of chromen-4-one and chromane-2,4-dione have demonstrated notable anticancer properties. gu.senih.gov

Studies have shown that chroman-4-one derivatives can reduce the proliferation of breast cancer (MCF-7) and lung carcinoma (A549) cells, an effect that correlates with their SIRT2 inhibitory action. acs.org In one study, a series of 3-methylidenechroman-4-ones were synthesized and found to be highly cytotoxic to the leukemia cell lines HL-60 and NALM-6, with analog 14d being more potent than the standard drug carboplatin (B1684641) against these cells. mdpi.com Further investigation showed this compound induced apoptosis in NALM-6 cells. mdpi.com Another study found that chromane-2,4-dione derivatives displayed a superior cytotoxicity profile compared to chromene-2-carboxamide compounds, particularly against the MOLT-4 leukemia cell line. nih.gov The presence of a halogen on an exocyclic phenyl ring appeared to enhance potency against both MOLT-4 and HL-60 cell lines. nih.gov

The anticancer activity of some 3-benzylidene chroman-4-one analogs has been linked to the induction of apoptosis and an increase in the sub-G0/G1 cell cycle populations in MCF-7 cells. tandfonline.com

Table 3: Cytotoxic Activity of Selected Chroman Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity (IC₅₀ µM) | Reference |

|---|---|---|---|

| 14d | HL-60 (leukemia) | 1.46 | mdpi.com |

| 14d | NALM-6 (leukemia) | 0.50 | mdpi.com |

| 13 | MOLT-4 (leukemia) | 24.4 | nih.gov |

| 13 | HL-60 (leukemia) | 42.0 | nih.gov |

| 11 | MCF-7 (breast) | 68.4 | nih.gov |

The chromone moiety is found in compounds exhibiting a range of biological activities, including antimicrobial and antifungal effects. orientjchem.org The introduction of fluorine into these structures is considered significant, as over 10% of newly registered pharmaceuticals contain at least one fluorine atom. orientjchem.org

Research into fluorinated chromones has demonstrated their potential as antimicrobial agents. orientjchem.org A study evaluating synthesized fluorinated and chlorochromones showed that several compounds exhibited moderate to good antibacterial activity against E. coli and B. subtilis. orientjchem.org In another investigation, 3-benzylidene chroman-4-one analogs were screened for antifungal activity against Aspergillus niger, Aspergillus flavus, and Botrytis cinerea. tandfonline.com The results indicated that compounds with either methoxy (B1213986) and ethoxy/methyl/isopropyl groups displayed very good activity against all tested fungi. tandfonline.com

The presence of a fluorine group on the chroman scaffold is believed to enhance biological activity compared to non-fluorinated counterparts. Studies on trifluoromethyl-substituted derivatives have suggested superior antibacterial properties over chlorinated analogs. mdpi.com

Table 4: Antimicrobial Activity of Selected Chroman and Chromone Derivatives

| Compound Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Fluorinated/Chlorinated Chromones | E. coli, B. subtilis | MIC | Moderate to good activity | orientjchem.org |

| 3-Benzylidene Chroman-4-ones | A. niger, A. flavus, B. cinerea | - | Very good activity for specific analogs | tandfonline.com |

| Trifluoromethyl-substituted Flavonoids | Gram-positive bacteria | MIC | Superior to chlorinated analogs | mdpi.com |

The chroman ring is the core structure of tocopherols (B72186) (Vitamin E), which are well-known antioxidants. researchgate.net Consequently, many synthetic chroman and chromanol derivatives have been investigated for their antioxidant properties, particularly their ability to act as free radical scavengers. tandfonline.comresearchgate.net

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pharmpharm.rumdpi.com Studies on chromanol-type compounds show they act as antioxidants by reducing oxygen-centered radicals. researchgate.net The synthesis of various coumarin (B35378) N-acylhydrazone derivatives, which share a similar chromen-2-one core, revealed that compounds with a catechol moiety were the most potent antioxidant agents in DPPH and ABTS assays. mdpi.com

Conversely, it is important to note that the biological activity of some chroman derivatives is attributed to pro-oxidant rather than antioxidant effects. tandfonline.com For example, the anticancer efficacy of certain 3-benzylidene chroman-4-one analogs has been linked to their ability to induce oxidative stress within cancer cells, leading to apoptosis. tandfonline.com Therefore, the specific substitution pattern on the chroman ring dictates whether the compound will act as an antioxidant or a pro-oxidant in a given biological context.

Table 5: Antioxidant Activity of Selected Coumarin/Chroman Derivatives

| Compound | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|

| 3c (Coumarin N-acylhydrazone) | DPPH Scavenging | 2.1 µM | mdpi.com |

| 3d (Coumarin N-acylhydrazone) | DPPH Scavenging | 3.2 µM | mdpi.com |

| 15 (Coumarin–benzohydrazide) | DPPH Scavenging | 2.9 µM | nih.gov |

| 16 (Coumarin–benzohydrazide) | DPPH Scavenging | 12.9 µM | nih.gov |

Antimicrobial and Antifungal Efficacy

Mechanistic Elucidation of Biological Actions at a Molecular Level

The precise molecular mechanism of action for this compound has not been extensively detailed in publicly available scientific literature. However, by examining the broader class of compounds to which it belongs—benzimidazole (B57391) derivatives—we can infer a plausible mechanism. Benzimidazole-based compounds are a significant class of heterocyclic molecules known for a wide array of pharmacological activities, including antimicrobial effects. nih.govfrontiersin.orgresearchgate.net

Recent studies on various benzimidazole derivatives suggest that their antibacterial activity often stems from the inhibition of crucial bacterial enzymes involved in DNA replication. nih.gov Specifically, DNA gyrase (a type II topoisomerase) and topoisomerase IV have been identified as primary targets for many antimicrobial agents within this family. nih.govresearchgate.netbiomedpharmajournal.orgekb.eg These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. By inhibiting the ligase activity of these topoisomerases, the compounds can induce the formation of cleavage complexes where the DNA is cut, leading to chromosomal fragmentation and ultimately, bacterial cell death. wikipedia.orgnih.gov

Molecular docking studies performed on various benzimidazole derivatives have supported the hypothesis that these compounds bind to the active sites of DNA gyrase and topoisomerase IV, thereby inactivating them. researchgate.netbiomedpharmajournal.org For instance, some novel benzimidazole derivatives have shown potent inhibitory activity against S. aureus DNA gyrase and topoisomerase IV. ekb.eg Another study reported that certain benzimidazole derivatives induce their antimicrobial effect by inhibiting the DNA gyrase subunit B, which disrupts DNA synthesis. nih.gov

The structural relative of this compound, the 6-fluorochroman moiety, is often incorporated into compounds with a quinolone-like structure. mdpi.commdpi.com Quinolone antibiotics are well-documented inhibitors of bacterial DNA gyrase and topoisomerase IV. wikipedia.orgnih.govmdpi.commdpi.comrjptonline.org The presence of a fluorine atom at the C-6 position, as seen in fluoroquinolones, is known to significantly enhance antibacterial potency. mdpi.commdpi.com Given that this compound contains both a benzimidazole-related structure (via its synthetic precursors) and a fluorinated chroman ring, it is highly probable that its antibacterial action against susceptible strains like Salmonella typhimurium is mediated through the inhibition of these essential bacterial topoisomerases. However, without direct experimental evidence from molecular-level studies on this compound, this remains a well-supported hypothesis rather than a confirmed mechanism.

In Vivo Efficacy in Animal Models (Non-Human)

There is currently no publicly available scientific literature detailing the in vivo efficacy of this compound in any non-human animal models. Pre-clinical research on this specific compound appears to be in the early stages, focusing on its synthesis and initial in vitro screening.

Studies on the broader class of 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles, which includes the acetyl derivative, have reported promising in vitro antibacterial activity against Salmonella typhimurium. This suggests potential for further development. However, the transition from in vitro activity to in vivo efficacy is a complex process, and such studies are necessary to understand a compound's behavior in a living organism. rroij.com

Generally, after demonstrating in vitro activity, potential therapeutic agents undergo evaluation in animal models to assess their efficacy, pharmacokinetics, and safety profiles before being considered for human trials. For antibacterial agents, this often involves inducing a specific bacterial infection in an animal model, such as a mouse, and then administering the compound to determine its ability to clear the infection and improve survival rates. For instance, studies on other novel antimicrobial peptides have demonstrated efficacy in S. typhimurium-infected mice, showing increased survival rates post-treatment.

While various benzimidazole derivatives have been evaluated in animal models for other therapeutic areas like anti-inflammatory and anthelmintic activities, specific in vivo antibacterial studies for the 2-(6-fluorochroman-2-yl)-benzimidazole series are not documented in the available literature. Therefore, the effectiveness of this compound in a living system remains to be determined through future preclinical research.

Structure Activity Relationship Sar Studies of 8 Acetyl 6 Fluorochroman Analogs

Impact of Substitutions on the Chroman Ring System on Biological Activity

The positions on the chroman ring system, particularly at the C2, C6, and C8 locations, have been identified as critical for modulating biological activity. nih.govresearchgate.net Research into chroman-4-one derivatives as SIRT2 inhibitors has revealed that the electronic properties of the aromatic ring and the nature of the side chains are key determinants of inhibitory potency. acs.orgnih.gov

The substitution at position 8 of the chroman ring plays a significant role in the molecule's interaction with biological targets. The acetyl group, being an electron-withdrawing group, contributes to making the aromatic ring electron-poor. Studies on related chroman-4-one inhibitors have consistently shown that electron-withdrawing substituents at both the 6- and 8-positions are favorable for enhanced biological activity. acs.orgnih.govnih.gov

For instance, in a series of 2-pentylchroman-4-one derivatives evaluated for SIRT2 inhibition, compounds with electron-withdrawing groups like chloro and bromo at positions 6 and 8 were among the most potent. nih.govnih.gov While direct data on an 8-acetyl group in this specific series is limited, the general trend suggests its electron-withdrawing nature would be beneficial for activity. The acetyl group's ability to participate in hydrogen bonding or other electronic interactions could further modulate binding affinity. In other related heterocyclic compounds, such as coumarins, the presence of an 8-acetyl group has been a feature in synthetically derived chelators with antimicrobial and antiproliferative activities. frontiersin.org The replacement of electron-donating groups with electron-withdrawing ones, such as an acetyl group, is a common strategy in medicinal chemistry to enhance potency.

The fluorine atom at position 6 is a crucial determinant of the biological profile of chroman analogs. Fluorine is a small, highly electronegative atom that can significantly alter a molecule's properties. Its introduction can increase metabolic stability by blocking sites susceptible to oxidative metabolism. It also enhances lipophilicity, which can improve membrane permeability and bioavailability. rsc.org

SAR studies on chroman-4-ones have demonstrated the importance of the substituent at the 6-position, noting it is often more critical for activity than the substituent at the 8-position. nih.gov The presence of a halogen, such as fluorine or chlorine, at this position is generally associated with increased activity. nih.govrsc.org Specifically, a 6-fluoro substituent has been shown to increase the leishmanicidal activity of thiochromone (B8434766) derivatives and is a key feature in intermediates for various pharmacologically active agents. rsc.org In studies of SIRT2 inhibitors, replacing an electron-donating methoxy (B1213986) group at C6 with an electron-withdrawing nitro group maintained activity, whereas the methoxy group itself led to a decrease in potency, highlighting the preference for electron-poor substituents at this position. acs.org The 6-fluoro group contributes to this favored electronic profile, enhancing interactions within the target's binding site.

Table 1: Impact of Substitutions at Positions 6 and 8 on SIRT2 Inhibition by 2-Pentylchroman-4-one Analogs Data extracted from studies on SIRT2 inhibitors illustrates the general principles applicable to the 8-acetyl-6-fluorochroman scaffold. acs.orgnih.gov

| Compound Analogue (Substituents) | % Inhibition of SIRT2 (at 200 µM) | IC₅₀ (µM) |

| 6-Cl, 8-Br | >90% | 4.3 (racemic) |

| 6-Br, 8-Br | >90% | 1.5 |

| 6-Cl, 8-Cl | >90% | 5.5 |

| 6-CH₃, 8-CH₃ | 24% | Not Determined |

| 6-Cl (unsubstituted at 8) | 67% | Not Determined |

| Unsubstituted (H at 6 and 8) | <10% | Not Determined |

| 6-OCH₃ (unsubstituted at 8) | 20% | Not Determined |

| 7-F (unsubstituted at 6 and 8) | 18% | Not Determined |

Beyond the aromatic ring, modifications to the heterocyclic pyran ring and its side chains are pivotal for biological activity.

Chroman Ring vs. Chromone (B188151): The saturation of the C2-C3 bond distinguishes a chroman from a chromone. While structurally similar, this change can lead to significant variations in biological activity. nih.gov In the context of SIRT2 inhibitors, both scaffolds have proven effective, though the specific interactions may differ. For one series, the unsaturated chromone analog was slightly less active than its corresponding chroman-4-one counterpart. acs.org

Side Chain at Position 2: The substituent at the C2 position is critical. For SIRT2 inhibitors, an alkyl chain of three to five carbons was found to be optimal for potency. acs.orgnih.gov Branching the alkyl chain near the chroman ring or introducing a bulky phenyl group at this position diminished the inhibitory effect, suggesting steric constraints within the binding pocket. nih.gov

Carbonyl Group at Position 4: For chroman-4-one based inhibitors, the carbonyl group at position 4 is crucial for high potency, likely acting as a key hydrogen bond acceptor in interactions with the biological target. acs.orgnih.gov

Role of Fluorine at Position 6 on Biological Interactions

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional structure of chroman analogs is a key factor in their biological activity. The non-aromatic pyran ring of the chroman scaffold is not planar and typically adopts a half-chair or sofa conformation. nih.gov The specific conformation determines the spatial orientation of the substituents, which is critical for proper alignment within a receptor or enzyme active site.

Stereochemistry is particularly important when a chiral center is present, most commonly at the C2 position in substituted chromans. researchgate.net The absolute configuration (R or S) at a chiral center can lead to significant differences in biological activity between enantiomers. vulcanchem.com For example, in the case of the SIRT2 inhibitor 8-bromo-6-chloro-2-pentylchroman-4-one, the S-enantiomer was found to be the more potent inhibitor (eutomer), with an IC₅₀ of 1.5 µM, compared to the R-enantiomer's IC₅₀ of 4.5 µM. researchgate.net This underscores that the stereochemical arrangement of the C2 side chain is vital for optimal interaction with the target enzyme. Conformational analysis of related flexible molecules has been used to propose a bioactive conformation that fits the required pharmacophore model for receptor binding. nih.gov

Design Principles for Enhanced Biological Potency and Selectivity

Based on extensive SAR studies of chroman and chroman-4-one analogs, several key design principles have emerged for developing derivatives with enhanced potency and selectivity, particularly as enzyme inhibitors. researchgate.netacs.org

Aromatic Ring Electronics: An electron-deficient aromatic ring is generally preferred. This is achieved by incorporating electron-withdrawing groups at positions 6 and 8. acs.orgnih.gov The combination of a 6-fluoro and an 8-acetyl group aligns with this principle.

Strategic Halogenation: The introduction of a fluorine atom, particularly at the C6 position, is a favorable modification. It can enhance metabolic stability, improve membrane permeability, and provide the desired electronic properties for potent inhibition. rsc.org

Optimal C2-Substituent: The side chain at the C2 position must be carefully optimized. For SIRT2 inhibition, a medium-length, unbranched alkyl chain (3-5 carbons) is optimal. nih.gov This highlights the need to balance lipophilicity with steric compatibility within the target's binding site.

Stereochemical Control: When chiral centers are present, particularly at C2, the specific stereoisomer can have a profound impact on potency. researchgate.net The synthesis and evaluation of individual enantiomers are critical for identifying the most active configuration and maximizing selectivity.

Key Interaction Points: The carbonyl group in chroman-4-ones is often a critical hydrogen bond acceptor and should be retained for activity against targets like SIRT2. nih.gov

By adhering to these principles, medicinal chemists can rationally design novel chroman-based compounds, such as analogs of this compound, with improved therapeutic potential. acs.org

Derivatization and Chemical Modification of 8 Acetyl 6 Fluorochroman

Synthesis of Novel Functionalized Derivatives for Activity Diversification

The synthesis of novel derivatives of 8-acetyl-6-fluorochroman is a key strategy to expand its structure-activity relationship (SAR) and potentially uncover new therapeutic applications. Derivatization can be targeted at the acetyl group, the aromatic ring, or the chroman nucleus.

The acetyl group is a versatile handle for a variety of chemical transformations. For instance, the ketone can be reduced to a secondary alcohol, which can be further esterified or etherified to introduce a wide range of substituents. The methyl group of the acetyl moiety can undergo condensation reactions, and the aromatic ring can be subject to further electrophilic substitution, although the existing substituents will direct the position of new entrants.

Research into related 6-fluorochroman (B116937) structures has revealed several successful derivatization strategies. For example, 6-fluorochroman-2-carboxylic acid has been utilized as a precursor for the synthesis of novel benzimidazole (B57391) derivatives. ewadirect.comchemrxiv.org In these syntheses, the carboxylic acid is condensed with o-phenylenediamine (B120857) to form the benzimidazole ring, which can be further alkylated or acylated. ewadirect.com This approach highlights the utility of the chroman-2-position for introducing complex heterocyclic systems.

Another fruitful avenue has been the synthesis of 1,2,4-aryl triazoles and 4-thiazolidinones starting from 6-fluorochroman-2-carbohydrazide. libretexts.orgrsc.org These heterocyclic systems are known to be pharmacologically active, and their incorporation into the 6-fluorochroman scaffold has yielded compounds with interesting biological profiles. libretexts.org Furthermore, urea (B33335) and thiourea (B124793) derivatives have been synthesized from (R)-2-(benzylamino)-1-((S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol, demonstrating the potential for creating diverse libraries of compounds from advanced intermediates.

While direct derivatization of the 8-acetyl group on the 6-fluorochroman scaffold is not extensively documented in the available literature, established reactions for aryl ketones provide a roadmap for potential modifications. cnrs.frresearchgate.net These include:

Oxidation: The acetyl group can be oxidized, for instance, using a haloform reaction to yield a carboxylic acid.

Reduction: The ketone can be reduced to an alcohol, providing a new site for esterification or etherification.

Condensation: The α-methyl group can participate in aldol-type condensation reactions with various aldehydes to introduce new carbon-carbon bonds and functional groups.

Willgerodt-Kindler Reaction: This reaction could be employed to convert the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or other derivatives.

These potential derivatizations are summarized in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential for Further Diversification |

| Reduction of Ketone | NaBH4, Methanol (B129727) | Secondary Alcohol | Esterification, Etherification |

| Oxidation (Haloform) | I2, NaOH | Carboxylic Acid | Amide formation, Ester formation |

| Aldol (B89426) Condensation | Aldehyde, Base or Acid Catalyst | α,β-Unsaturated Ketone | Further reduction, Michael addition |

| Willgerodt-Kindler | Sulfur, Morpholine | Thioamide | Hydrolysis to carboxylic acid, other transformations |

These synthetic strategies, applied to this compound, could generate a library of novel compounds, allowing for a thorough investigation of the structure-activity relationships and the potential for new biological activities.

Development of Conjugates and Prodrug Strategies (for research tools or in vitro studies)

To facilitate in vitro studies and develop research tools, this compound can be derivatized into conjugates or prodrugs. These modifications can enhance properties such as solubility, cell permeability, or provide a means for targeted delivery or detection.

Conjugation Strategies:

Conjugation involves linking the core molecule to another chemical entity, such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a larger biomolecule like a peptide or protein. The acetyl group and the phenolic nature of the chroman scaffold (if the ether linkage is cleaved) offer convenient handles for conjugation.

Amino Acid Conjugates: Phenolic selenoesters have been successfully conjugated to amino acid esters, like tyrosine methyl ester, without the need for protecting the phenolic hydroxyl group. acs.org A similar strategy could be applied to a hydroxylated derivative of this compound.

Protein Conjugates: Phenolic compounds can be covalently linked to proteins through various methods, including alkaline treatment, free-radical-mediated grafting, and enzyme-catalyzed reactions. rsc.org Such conjugates can be used to study interactions with specific proteins or as targeted delivery systems in research settings.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For research purposes, prodrug strategies can be employed to improve the delivery of this compound to cells in culture.

Ketone-Based Prodrugs: The ketone functionality of the acetyl group can be converted into various derivatives that are more soluble or permeable and can be hydrolyzed back to the parent ketone. ewadirect.comijpsonline.comresearchgate.net Examples of such prodrug moieties for ketones include:

Oximes: Formed by reaction with hydroxylamine (B1172632), oximes can improve solubility and are often bioreversible. nih.gov

Oxazolidines: These can be formed from β-aminoalcohols and the ketone, offering a way to mask the ketone and improve lipophilicity. nih.gov

Ketoxime Phosphates: This strategy can significantly enhance water solubility. researchgate.net

The following table outlines potential prodrug strategies for the acetyl group of this compound.

| Prodrug Moiety | Formation Reaction | Cleavage Mechanism | Potential Advantage for In Vitro Studies |

| Oxime | Reaction with hydroxylamine or its derivatives | Hydrolysis (enzymatic or chemical) | Increased solubility and cell permeability |

| Oxazolidine | Condensation with a β-aminoalcohol | Hydrolysis at physiological pH | Enhanced lipophilicity for membrane transport |

| Ketoxime Phosphate | Multi-step synthesis involving oxime formation and phosphorylation | Enzymatic dephosphorylation followed by hydrolysis | Markedly improved aqueous solubility |

These conjugation and prodrug approaches can provide valuable tools for investigating the biological activity and mechanism of action of this compound in various in vitro models.

Exploration of Bioisosteric Replacements within the Fluorochroman Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a compound while retaining its desired biological activity. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. For this compound, bioisosteric replacements for the acetyl group and the fluorine atom could lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Bioisosteres for the Acetyl Group:

The acetyl group is a key feature of the molecule, likely contributing to its binding to biological targets through hydrogen bonding and steric interactions. Several bioisosteric replacements for a ketone or an acetyl group have been explored in drug design. cambridgemedchemconsulting.comprinceton.eduacs.orgnih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Acetyl (C=O) | Oxadiazole | Mimics the planarity and dipole moment of the carbonyl group. nih.gov | Can improve metabolic stability and act as a hydrogen bond acceptor. |

| Acetyl (C=O) | Isoxazole | Acts as a bioisosteric replacement for the acetyl group, for example, in acetylcholine (B1216132) analogues. cambridgemedchemconsulting.com | Can alter electronic properties and binding interactions. |

| Acetyl (C=O) | Sulfonamide | Can act as a hydrogen bond donor and acceptor, mimicking some interactions of the carbonyl group. acs.org | May improve solubility and metabolic stability. |

| Acetyl (C=O) | Trifluoromethyl alcohol | The trifluoromethyl group is electron-withdrawing and can participate in different non-covalent interactions. | Can enhance binding affinity and alter metabolic pathways. |

Bioisosteres for the Fluorine Atom:

The fluorine atom at the C-6 position significantly influences the electronic properties of the aromatic ring and can affect metabolic stability and binding affinity. chemrxiv.orgblumberginstitute.orgtandfonline.comselvita.comsci-hub.se

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Fluorine | Hydrogen | Serves as a baseline for understanding the effect of the fluorine atom. | Decreased electronegativity, potential change in metabolic stability. |

| Fluorine | Hydroxyl Group | Can act as a hydrogen bond donor and acceptor. | Increased polarity, potential for new binding interactions. |

| Fluorine | Cyano Group | Similar size to fluorine, but with different electronic properties (electron-withdrawing). | Can alter binding mode and polarity. |

| Fluorine | Trifluoromethyl Group | Strongly electron-withdrawing and lipophilic. | Can significantly alter electronic properties and lipophilicity, potentially improving metabolic stability. |

The systematic exploration of these bioisosteric replacements can provide valuable insights into the SAR of this compound and guide the design of new analogues with optimized properties.

Potential Applications in Chemical Biology and Materials Science Non Therapeutic

Use as Chemical Probes for Biological Pathway Elucidation

Chemical probes are specialized small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. nih.govnih.gov The development of effective chemical probes requires specific properties, including high affinity for the target, excellent selectivity, and cellular permeability. While 8-Acetyl-6-fluorochroman itself is not yet established as a chemical probe, its molecular architecture suggests significant potential for development in this area.

The chroman scaffold is a common feature in many biologically active molecules. researchgate.netnih.gov The inclusion of a fluorine atom, a common strategy in medicinal chemistry, can enhance properties like metabolic stability and target binding affinity by altering lipophilicity and electronic characteristics. vulcanchem.comnih.govmdpi.com The acetyl group at the 8-position offers a reactive handle for further chemical modification. cymitquimica.com For instance, this acetyl group could be transformed to introduce fluorescent tags, biotin (B1667282) labels for affinity capture, or photo-crosslinkable groups for covalently modifying target enzymes. vcu.edu Such modifications are crucial for creating activity-based protein profiling (ABPP) probes that can directly investigate enzyme activity within complex biological samples. vcu.edumdpi.com

By developing derivatives, this compound could serve as a foundational structure for probes designed to elucidate the function of specific enzymes or receptors, contributing to our understanding of cellular events like gene silencing, DNA repair, and mitochondrial biogenesis. mdpi.com

Application as Research Tools in Mechanistic Investigations

In addition to its potential as a biological probe, this compound is a valuable tool for mechanistic investigations in both chemistry and biology. The synthesis of chroman-4-one derivatives, which are structurally related to this compound, often involves complex, multi-step reactions, and studying these processes helps advance synthetic chemistry. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.org

The compound can be used in Structure-Activity Relationship (SAR) studies, which are essential for understanding how specific structural modifications affect a molecule's biological activity. nih.govrsc.orgnih.govresearchgate.netmdpi.com By synthesizing and testing a series of related analogs where the acetyl or fluoro groups are altered or repositioned, researchers can determine the precise contribution of each functional group to the molecule's interaction with biological targets. For example, comparing the biological effects of this compound with its non-fluorinated or non-acetylated counterparts can provide deep insights into the molecular mechanisms of action. nih.gov

Furthermore, the reactivity of the acetyl group and the influence of the fluorine atom make this compound a useful substrate for exploring new chemical reactions and catalytic processes, such as visible-light-driven photoredox catalysis for creating complex heterocyclic scaffolds. frontiersin.orgfrontiersin.org

Contribution to the Synthesis of Complex Molecules (e.g., as Intermediates in Nebivolol Synthesis Research)

The 6-fluorochroman (B116937) scaffold is a critical structural component in the synthesis of several complex molecules, most notably the cardiovascular drug Nebivolol. google.comgoogleapis.com Numerous patents and research articles describe synthetic routes to Nebivolol that rely on key intermediates derived from 6-fluorochroman. epo.orggoogle.com These intermediates are typically elaborated through a series of chemical transformations to construct the final, intricate structure of Nebivolol. google.comgoogleapis.com

While this compound is not a direct, reported intermediate in established Nebivolol syntheses, its structure is highly relevant to research in this area. The acetyl group at the 8-position could serve as a synthetic handle for creating novel analogs of Nebivolol or for developing alternative, potentially more efficient, synthetic pathways. For example, the acetyl group could be modified through reactions like condensation or oxidation to build different side chains or fused ring systems. cymitquimica.commdpi.com Research into such analogs is valuable for exploring new pharmacological profiles or intellectual property landscapes.

The table below summarizes key 6-fluorochroman intermediates that have been documented in Nebivolol synthesis research, highlighting the importance of this core structure.

| Intermediate Name | Role in Synthesis | Reference(s) |

| 6-Fluorochroman-2-carboxylic acid | Starting material for resolution into enantiomers and subsequent conversion to aldehydes and epoxides. | google.com, google.com |

| Methyl 6-fluorochroman-2-carboxylate | Ester form used for stereoselective hydrolysis to obtain specific enantiomers. | vulcanchem.com |

| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde | Aldehyde intermediate that is converted into epoxide stereoisomers. | googleapis.com, epo.org |

| 6-Fluoro-2-(oxiran-2-yl)chroman | Key epoxide intermediate, separated into diastereomers for the final coupling steps. | google.com, googleapis.com, epo.org |

| 2-Amino-1-(6-fluoro-2-chromanyl)ethanol | Amino alcohol intermediate formed by reacting an epoxide with an amine. | google.com |

Considerations for Development in Agri-Food or Other Non-Human Sectors

The application of chroman derivatives extends beyond medicine into sectors such as agriculture and materials science. The introduction of fluorine into molecular structures is a well-established strategy in the agrochemical industry to enhance the efficacy, stability, and selectivity of pesticides and herbicides. nih.govnumberanalytics.comresearchgate.net Fluorinated compounds represent a significant portion of modern agrochemicals, contributing to improved crop yields and protection. nih.govresearchgate.net

Given that the chroman scaffold is used in agrochemical development and that fluorination often confers desirable properties, this compound represents a candidate for investigation in this field. Its potential bioactivity could be harnessed to develop new classes of fungicides, herbicides, or insecticides. numberanalytics.com

In materials science, polymers and macromolecular materials are engineered for a vast array of applications, from electronics to biomedical devices. cam.ac.ukrroij.comaprcomposites.com.aulidsen.com Chroman-based structures can be incorporated into polymers to create materials with specific optical or electronic properties. springerprofessional.de The reactivity of this compound could allow it to be used as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored characteristics, such as enhanced thermal stability or specific light-emitting properties. cam.ac.uk

Future Research Directions and Outlook

Unexplored Biological Targets and Pathways for Fluorochroman Derivatives

The chroman ring system is a core component of many biologically active molecules, including tocopherols (B72186) (Vitamin E) and various flavonoids. benthamscience.com The introduction of a fluorine atom, as seen in 8-Acetyl-6-fluorochroman, is a widely used strategy in medicinal chemistry to modulate a compound's properties, such as lipophilicity and metabolic stability. researchgate.net Consequently, fluorochroman derivatives represent a promising class of compounds for exploring a wide range of biological targets.

While some fluorochroman derivatives have been investigated, for instance as intermediates for antihypertensive drugs like Nebivolol or for their potential antimicrobial and anti-tubercular activities, a vast landscape of biological targets remains uncharted. nih.govgoogle.comnih.gov Future research could focus on targets where the unique electronic properties of the fluorinated chroman scaffold could be advantageous.

Potential Unexplored Targets:

Ion Channels: Voltage-gated sodium, potassium, and calcium channels are critical targets for neurological and cardiovascular diseases. The chroman structure is known to interact with these channels, and the addition of fluorine could fine-tune selectivity and potency.

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are implicated in a multitude of physiological processes. Fluorochroman derivatives could be designed as novel agonists or antagonists for aminergic, peptidergic, or orphan GPCRs. The existing use of chromans as 5-HT1A inhibitors provides a strong basis for this exploration. benthamscience.com

Enzymes in Metabolic Pathways: Key enzymes involved in diseases like cancer, diabetes, and inflammation could be targeted. For example, kinases, phosphatases, and metabolic enzymes like monoamine oxidase (MAO) are potential targets. benthamscience.com Research has already shown that some chromene derivatives act as potent and selective MAO-B inhibitors. benthamscience.com

Nuclear Receptors: These ligand-activated transcription factors are crucial in regulating gene expression. The steroid-like scaffold of the chroman ring could be adapted to create modulators for receptors such as the androgen receptor, where related structures have shown activity. acs.org

Exploration of these targets will likely involve screening of fluorochroman libraries against diverse biological assays, including cell-based reporter gene assays and high-throughput enzymatic assays.

Advancements in Green Chemistry Methodologies for Fluorochroman Synthesis

Traditional methods for synthesizing chroman and chromene derivatives often rely on harsh reagents and produce significant hazardous waste. researchgate.net The future of this compound synthesis will undoubtedly be shaped by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. researchgate.net

Recent advancements in the synthesis of related chroman-4-ones and other chroman scaffolds point toward several promising green methodologies:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. researchgate.net

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for key synthetic steps offers high selectivity under mild conditions. For instance, the reduction of a chlorochroman-4-one to the corresponding alcohol has been achieved with high enantioselectivity using Lactobacillus paracasei. Similar enzymatic approaches could be developed for the stereoselective synthesis of this compound derivatives.

Visible-Light Photocatalysis: This emerging field uses light as a clean energy source to drive chemical reactions. Photocatalytic radical-initiated cascade cyclizations have been developed as a powerful and green strategy for synthesizing functionalized chroman-4-ones. frontiersin.orgfrontiersin.org

Organocatalysis: The use of small organic molecules as catalysts avoids the use of toxic and expensive heavy metals. Modularly designed organocatalysts have been successfully used for the highly enantio- and diastereoselective synthesis of functionalized chromanes. rsc.org

The table below outlines potential green synthetic routes applicable to fluorochroman synthesis, comparing them to traditional methods.

| Methodology | Key Advantages | Applicability to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions. researchgate.net | Applicable to cyclization and functionalization steps. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, milder conditions. researchgate.net | Useful for condensation and cyclization reactions. |

| Biocatalysis / Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. vulcanchem.com | Chiral reduction of ketone precursors or resolution of racemic mixtures. |

| Visible-Light Photocatalysis | Uses a renewable energy source, enables novel bond formations. frontiersin.orgfrontiersin.org | Could be used for radical-based cyclization to form the chroman core. |

| Organocatalysis | Avoids heavy metal contamination, high stereoselectivity. rsc.org | Asymmetric synthesis of chiral fluorochroman derivatives. |

Integration of Artificial Intelligence and Machine Learning in Fluorochroman Research

For this compound and its derivatives, AI and ML can be integrated in several key areas:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity of new fluorochroman derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new fluorochroman-based structures optimized for specific biological targets. These models can explore a vast chemical space to identify molecules with desired properties, such as high binding affinity and low predicted toxicity.

Synthesis Prediction and Optimization: AI tools can predict the most efficient synthetic routes for a target molecule, suggesting reagents, catalysts, and reaction conditions. This can be particularly useful for optimizing the multi-step synthesis of complex fluorochroman derivatives.

Analysis of High-Content Screening Data: Phenotypic screening campaigns generate massive and complex datasets. ML algorithms can analyze this data to identify patterns, classify active compounds, and even help elucidate the mechanism of action by linking molecular structure to cellular phenotype. acs.org

The application of AI/ML is not science fiction; it is already being used to design and prioritize drug candidates for a range of diseases. nih.gov The development of AI models specific to fluorinated heterocyclic scaffolds could significantly accelerate the discovery of new therapeutics based on the this compound core.

Design of Next-Generation Fluorochroman-Based Research Tools

Beyond therapeutic applications, small molecules are invaluable tools for basic biological research. The unique properties of the fluorochroman scaffold make it an attractive starting point for the design of next-generation chemical probes and research tools.

Fluorescent Probes: The chroman ring system is related to many fluorescent dyes. By modifying the this compound structure, it may be possible to develop novel fluorescent probes. The fluorine atom can enhance photostability, while the acetyl group provides a convenient point for attaching linkers to biomolecules or targeting moieties. These probes could be used to visualize specific organelles, proteins, or biological processes within living cells using advanced microscopy techniques.

Photoaffinity Labels: The acetyl group, or a derivative thereof, could be converted into a photoreactive group (e.g., a diazirine or benzophenone). This would create a photoaffinity label that, upon irradiation with UV light, forms a covalent bond with its biological target. This technique is a powerful method for identifying the specific protein targets of a bioactive small molecule.

Chemical Biology Tools: Fluorochroman derivatives could be developed as specific inhibitors or activators for proteins of interest, allowing researchers to dissect complex biological pathways. By turning a protein "on" or "off" with a small molecule, scientists can study its function in a controlled manner.

The development of such tools requires a deep understanding of structure-activity relationships and a creative approach to chemical design, combining the fluorochroman core with various functional groups to achieve the desired properties.

Interdisciplinary Research Opportunities (e.g., Chemical Biology, Biophysics)

The full potential of this compound research can only be realized through interdisciplinary collaboration. The fields of chemical biology and biophysics, which exist at the interface of chemistry, biology, and physics, are particularly well-suited to drive this research forward. fu-berlin.debu.edunih.gov

Chemical Biology: This field uses chemical tools to study and manipulate biological systems. bu.edu Chemical biologists could synthesize libraries of this compound derivatives and use them in phenotypic screens to discover new biological functions. acs.org They can also design the research tools described in the previous section to probe cellular pathways with high precision. bu.edu

Biophysics: This discipline applies the theories and methods of physics to understand how biological systems work. princeton.eduhu-berlin.de Biophysicists can use techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of a fluorochroman derivative bound to its protein target. This provides invaluable insight into the molecular basis of its activity and guides the rational design of more potent and selective compounds. princeton.edu Other techniques like microscale thermophoresis (MST) can quantitatively measure the binding affinity between the compound and its target protein in solution. fu-berlin.de

A typical interdisciplinary workflow might involve computational chemists (using AI/ML) designing new compounds, synthetic organic chemists making them, chemical biologists testing their effects on cells, and biophysicists characterizing their molecular interactions. This synergistic approach, bridging fundamental discovery with application, will be essential to unlock the secrets held within the fluorochroman scaffold. fu-berlin.de

Q & A

Q. What strategies mitigate batch variability in synthetic batches of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.